Ethyl 4-(4-methylanilino)-3-oxobutanoate
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Overview
Description
Ethyl 4-(4-methylanilino)-3-oxobutanoate is an organic compound that belongs to the class of anilines It is characterized by the presence of an ethyl ester group, a 4-methylanilino group, and a 3-oxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-methylanilino)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with 4-methylaniline under acidic or basic conditions. The reaction proceeds through the formation of an intermediate enamine, which subsequently undergoes cyclization to yield the desired product. Common reagents used in this synthesis include ethyl acetoacetate, 4-methylaniline, and a suitable acid or base catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-methylanilino)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted aromatic compounds .
Scientific Research Applications
Ethyl 4-(4-methylanilino)-3-oxobutanoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 4-(4-methylanilino)-3-oxobutanoate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Ethyl 4-(4-methylanilino)-3-oxobutanoate can be compared with other similar compounds, such as:
Ethyl 4-(4-aminophenyl)-3-oxobutanoate: Similar structure but with an amino group instead of a methylanilino group.
Ethyl 4-(4-nitrophenyl)-3-oxobutanoate: Contains a nitro group instead of a methylanilino group.
Ethyl 4-(4-chlorophenyl)-3-oxobutanoate: Contains a chloro group instead of a methylanilino group .
These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different substituents on the aromatic ring.
Properties
CAS No. |
67460-60-0 |
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Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
ethyl 4-(4-methylanilino)-3-oxobutanoate |
InChI |
InChI=1S/C13H17NO3/c1-3-17-13(16)8-12(15)9-14-11-6-4-10(2)5-7-11/h4-7,14H,3,8-9H2,1-2H3 |
InChI Key |
VRANVHXYYPDEGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CNC1=CC=C(C=C1)C |
Origin of Product |
United States |
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